2-(3-Borono-5-fluorophenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(3-borono-5-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO5/c10-6-1-5(9(13)14)2-7(3-6)15-4-8(11)12/h1-3,13-14H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUTOMDLIOGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660243 | |
| Record name | (3-Borono-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-56-0 | |
| Record name | (3-Borono-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Fluorophenoxy Intermediate
The fluorophenoxy moiety is typically prepared by nucleophilic aromatic substitution or coupling reactions involving fluorophenols and halogenated aromatic precursors.
- For example, coupling of 3-fluorophenol derivatives with halogenated acetic acid derivatives or benzophenone intermediates under basic conditions (e.g., potassium hydroxide in DMSO) facilitates the formation of the phenoxy linkage.
- Reaction conditions often involve elevated temperatures (80–180 °C) and inert atmospheres (nitrogen) to prevent side reactions and degradation.
Introduction of the Boronic Acid Group
The boronic acid group is introduced through electrophilic borylation or via metal-catalyzed borylation reactions:
- Electrophilic borylation can be achieved by treating the aromatic intermediate with boron reagents such as boron trifluoride etherate or boronic acid pinacol esters under controlled conditions.
- Metal-catalyzed borylation (e.g., palladium or iridium catalysis) of aryl halides or triflates is a common method to install the boronic acid functionality at the desired position on the aromatic ring.
- Reduction steps may be required to convert boronate esters to free boronic acids, often using mild acidic hydrolysis.
Attachment of the Acetic Acid Side Chain
The acetic acid moiety is typically introduced by:
- Alkylation reactions of the phenoxy intermediate with haloacetic acid derivatives.
- Alternatively, oxidation or hydrolysis of corresponding ester intermediates to yield the free acid.
- Careful control of pH and temperature is necessary to avoid decomposition of the boronic acid group.
Representative Preparation Method (Literature-Based)
While direct literature on 2-(3-Borono-5-fluorophenoxy)acetic acid is limited, analogous compounds provide insight into effective preparation methods.
Analytical and Research Findings
- The presence of fluorine at the 5-position on the phenoxy ring enhances the stability and electronic properties of the compound, which is critical in medicinal chemistry applications.
- Boronic acid groups are sensitive to oxidation and require mild conditions during synthesis and purification.
- The synthetic route must balance the reactivity of boronic acid formation with the stability of the fluorinated phenoxyacetic acid framework.
- Purity and identity are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis, with IR spectra showing characteristic boronic acid and aromatic ether signals.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2-(3-Borono-5-fluorophenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenols or boronic acids.
Scientific Research Applications
Cancer Research
2-(3-Borono-5-fluorophenoxy)acetic acid has been studied for its anticancer properties, particularly in inhibiting the growth of specific cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 Mouse Leukemia | < 1 |
| HeLa Cells | 0.5 |
| A549 Lung Carcinoma | 0.8 |
In vitro studies indicate that this compound exhibits potent antiproliferative activity, suggesting its potential as an anticancer agent due to its ability to disrupt cellular signaling pathways involved in tumor growth .
Inhibition of Inflammatory Responses
The compound has demonstrated anti-inflammatory effects by inhibiting key signaling pathways. A notable study showed that treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its potential for treating inflammatory diseases .
Applications in Drug Design
Given its unique structure, this compound is being explored as a pharmacophore in drug design:
- Enhanced Metabolic Stability : The fluorine substituent improves the metabolic stability of drug candidates.
- Bioavailability Improvement : Its structural features may enhance the bioavailability of therapeutic agents targeting cancer and inflammatory diseases .
Case Study 1: Anticancer Activity
In a comparative study involving several fluorinated compounds, this compound exhibited superior activity against L1210 cells compared to its analogs. This suggests that the specific substitution pattern enhances its efficacy against cancer cells .
Case Study 2: Anti-inflammatory Effects
A study focusing on macrophage activation revealed that this compound significantly reduces pro-inflammatory cytokine production, indicating its therapeutic potential in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism by which 2-(3-Borono-5-fluorophenoxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-(3-Borono-5-fluorophenoxy)acetic acid with analogous compounds:
Key Observations:
Substituent Effects: The borono group in the target compound distinguishes it from halogenated analogs (e.g., bromo/fluoro derivatives).
Positional Isomerism :
- Compounds like 2-Bromo-5-fluorophenylacetic acid (bromo at 2-position) exhibit lower similarity scores (0.93 vs. 0.86) due to steric and electronic differences in substituent placement .
Multifunctional Derivatives: Complex derivatives like [4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic acid (CAS 1007572-07-7) incorporate multiple halogens and a cyano group, enhancing electrophilicity but reducing metabolic stability compared to the borono-containing compound .
Biological Activity
2-(3-Borono-5-fluorophenoxy)acetic acid is a boron-containing compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Molecular Formula : C₉H₈BClF₁O₂
Molecular Weight : 212.42 g/mol
The compound features a boron atom attached to a phenoxyacetic acid structure, which is significant for its biological interactions. The presence of the fluorine atom enhances its electrophilic character, potentially influencing its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins, particularly those involved in signaling pathways related to inflammation and cancer.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, such as p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β.
- Cell Signaling Modulation : By affecting key signaling pathways, this compound may alter gene expression profiles associated with cell growth and apoptosis. Studies suggest that it can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .
Biochemical Pathways
Research indicates that this compound is involved in several metabolic pathways:
- Metabolism : The compound undergoes biotransformation processes, including oxidation and conjugation, leading to metabolites that may retain biological activity or facilitate excretion.
- Transport Mechanisms : It interacts with cellular transporters that influence its distribution within tissues, affecting its efficacy as a therapeutic agent .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies, revealing promising results:
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | p38 MAPK | 0.5 | Inhibition of inflammatory response |
| Study B | Cancer Cells | 1.2 | Induction of apoptosis |
| Study C | Cytokine Production | 0.8 | Reduction in TNF-α levels |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a study involving murine models, administration of the compound resulted in a significant decrease in paw edema induced by inflammatory agents, demonstrating its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with this compound led to decreased cell viability and increased apoptosis rates compared to control groups .
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Borono-5-fluorophenoxy)acetic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two key steps:
- Suzuki-Miyaura Cross-Coupling : The boronic acid moiety can be introduced via palladium-catalyzed coupling. For example, aryl halides (e.g., 5-fluoro-3-bromophenol derivatives) react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1–2 mol%) and a base (e.g., KOAc) in THF at 80–100°C .
- Acetic Acid Functionalization : The phenoxyacetic acid group is introduced via nucleophilic substitution using bromoacetic acid or ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Critical Conditions : - Catalyst loading and solvent purity (e.g., anhydrous THF) to avoid side reactions.
- Temperature control during coupling to prevent deboronation.
Q. How can researchers optimize purification techniques for this compound, particularly in removing boronic acid by-products?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit differences in solubility between the target compound and boronic acid impurities .
- HPLC : Reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) can resolve polar by-products. Monitor at 254 nm for aromatic absorption .
- Chelation Resins : Boronic acid-specific resins (e.g., those with diol functionalities) can selectively trap unreacted boronic acids .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS (exact mass: 214.0464) confirms molecular formula .
- X-ray Crystallography : Resolves bond lengths (e.g., B–O ≈ 1.36 Å) and hydrogen-bonding networks (e.g., carboxylic acid dimers) .
Advanced Research Questions
Q. How does the fluorine substituent at the 5-position influence the electronic properties and reactivity of the boronic acid group in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the boronic acid via inductive effects, enhancing coupling rates with electron-rich aryl halides.
- Steric Effects : The 5-fluoro group minimally impacts steric hindrance, allowing efficient transmetallation in Suzuki reactions.
- Experimental Validation : Compare coupling kinetics (e.g., via in situ ¹⁹F NMR) between 5-fluoro and non-fluorinated analogs .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Sensitivity :
- Thermal Stability : Store at –20°C under argon. TGA/DSC studies show decomposition onset at 150°C .
Q. When encountering discrepancies in biological activity data across studies, what methodological factors should be prioritized for investigation?
Methodological Answer:
- Solubility Variability : Use standardized DMSO stock solutions (e.g., 10 mM with sonication) to ensure consistency. Measure solubility via nephelometry .
- Assay Interference : The boronic acid group may chelate metal ions (e.g., Mg²⁺ in kinase assays). Include EDTA controls .
- Metabolite Identification : LC-MS/MS can detect hydrolysis products (e.g., 5-fluorophenoxyacetic acid) that may confound activity readings .
Q. How can computational modeling predict the interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to serine proteases (e.g., thrombin), leveraging the boronic acid’s affinity for catalytic serine residues.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in aqueous environments .
- MD Simulations : Simulate stability of boron–enzyme complexes over 100 ns trajectories to assess binding persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
